molecular formula C13H17N3S B11862163 4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline

4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline

Cat. No.: B11862163
M. Wt: 247.36 g/mol
InChI Key: OKXDTLMVLPTTRZ-UHFFFAOYSA-N
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Description

4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline is a chemical compound with the molecular formula C13H17N3S It is characterized by the presence of an imidazole ring, a propyl group, and a sulfanyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s activity. The sulfanyl group can undergo redox reactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and histamine, which also contain an imidazole ring.

    Aniline Derivatives: Compounds such as aniline and its halogenated derivatives.

Uniqueness

4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[(3-propylimidazol-4-yl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-7-16-10-15-8-12(16)9-17-13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXDTLMVLPTTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC=C1CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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